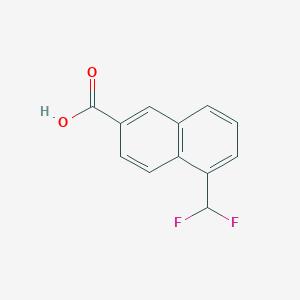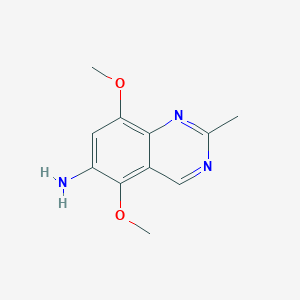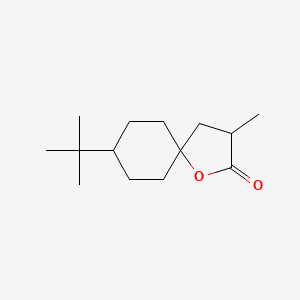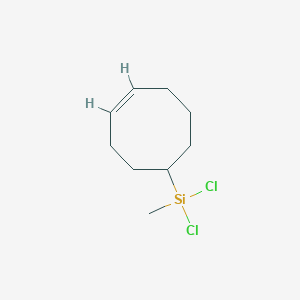
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H12BrN It is a derivative of indanamine, featuring a bromine atom at the 7th position and a methyl group at the 4th position on the indane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-one followed by amination. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
After bromination, the resulting 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-one is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step converts the ketone group to an amine group, yielding the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one or 7-bromo-4-methylindan-1-carboxylic acid.
Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-amine or 7-amino-4-methyl-2,3-dihydro-1H-inden-1-amine.
科学研究应用
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine: Similar structure with a chlorine atom instead of a methyl group.
4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
7-Bromo-4-methyl-2-methylindole: Contains an indole ring instead of an indane ring, leading to different chemical properties.
Uniqueness
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a bromine atom and a methyl group on the indane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
7-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,9H,3,5,12H2,1H3 |
InChI 键 |
BVVQAZYPEJCWHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCC(C2=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)





![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)

![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)




